N-(2,2-dimethoxyethyl)-2-nitroaniline
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Overview
Description
N-(2,2-dimethoxyethyl)-2-nitroaniline is an organic compound characterized by the presence of a nitro group and a dimethoxyethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-nitroaniline and 2,2-dimethoxyethanol.
Catalyst: Acidic or basic catalyst to promote the reaction.
Reaction Conditions: Heating the mixture to a temperature range of 80-120°C.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Optimization of Reaction Parameters: Including temperature, pressure, and catalyst concentration.
Purification and Quality Control: Ensuring the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-(2,2-dimethoxyethyl)-2-aminoaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethoxyethyl group can influence the compound’s solubility and reactivity. The pathways involved may include:
Redox Reactions: The nitro group can undergo reduction or oxidation, affecting the compound’s activity.
Electrophilic and Nucleophilic Interactions: The aniline ring can participate in various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethoxyethyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2,2-dimethoxyethyl-2-nitrobenzene: Similar structure but with the dimethoxyethyl group attached to the benzene ring directly.
Uniqueness
N-(2,2-dimethoxyethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a dimethoxyethyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-15-10(16-2)7-11-8-5-3-4-6-9(8)12(13)14/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
RIVLJBBTKXSVRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=CC=CC=C1[N+](=O)[O-])OC |
Origin of Product |
United States |
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